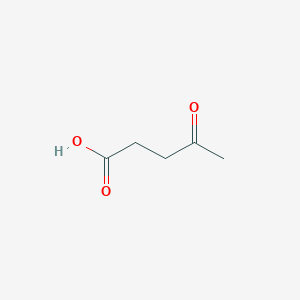

Levulinic Acid

Cat. No. B116952

Key on ui cas rn:

123-76-2

M. Wt: 116.11 g/mol

InChI Key: JOOXCMJARBKPKM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08772515B2

Procedure details

While glucose is obtained from cellulose in quantitative yield (98-100%), glucose isomerization to fructose is economically limited to roughly 42% [17]. As a consequence, the market price of fructose is often twice as high as the market price of glucose. Thus, the production of HMF from glucose instead of fructose is a more cost-effect process. Herein is disclosed and claimed an integrated process using solid acid catalysts and biomass-derived solvents, γ-lactones, hydrofurans and hydropyrans for converting glucose to HMF. Optionally, the HMF so formed may be upgrading by hydrogenation or oxidation. As depicted in Reaction Scheme 2, below, γ-valerolactone (GVL) can be obtained from hydrogenation of levulinic acid, another platform molecule derived from monosaccharide dehydration. In addition, GVL is an important platform molecule used for the production of chemicals and fuels.[21, 22] Other γ-lactones with higher molecular weights can be obtained from GVL, as described elsewhere,[23, 24] or by ring closing of unsaturated acid.[25] Thus, in addition to using GVL, the Examples below also disclose reactions using γ-hexylactone (GHL), γ-octalactone (GOL) and γ-undecalactone (GUL). Similar to GVL, THF can be derived from biomass from the decarbonylation and hydrogenation of furfural, a product of xylose dehydration.[26, 27]

[Compound]

Name

[ 17 ]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

fructose

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

γ-lactones

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([C@H:5]([C@@H:7]([C@@H:9](CO)O)[OH:8])O)=O.O=C[C@@H:15]([C@H:17]([C@@H:19]([C@@H:21]([CH2:23][OH:24])O)O)[OH:18])O>>[C:2]1(=[O:1])[O:8][CH:7]([CH3:9])[CH2:5][CH2:3]1.[C:23]([OH:24])(=[O:1])[CH2:21][CH2:19][C:17]([CH3:15])=[O:18]

|

Inputs

Step One

[Compound]

|

Name

|

[ 17 ]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

fructose

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Step Five

[Compound]

|

Name

|

γ-lactones

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Optionally, the HMF so formed may

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As depicted in Reaction Scheme 2

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCC(C)O1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC(=O)C)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |